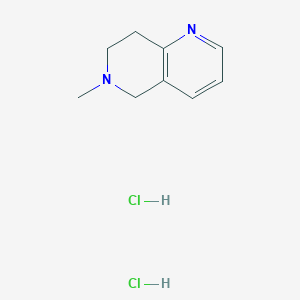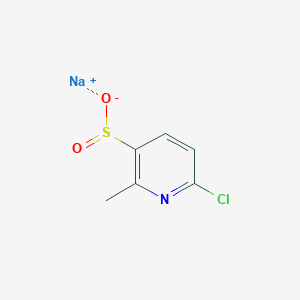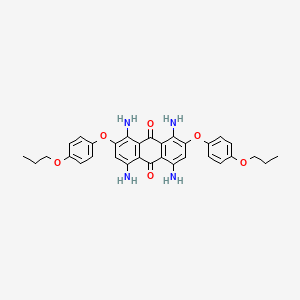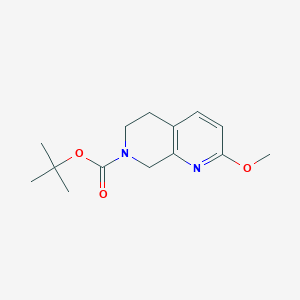
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of triazine, a class of nitrogen-containing heterocycles that are widely used in various chemical applications.
Métodos De Preparación
The synthesis of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
6-chloro-1,3,5-triazine-2,4-diamine: Lacks the 2-methoxyethyl group, leading to different chemical and biological properties.
N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine: Lacks the chlorine atom, resulting in different reactivity and applications.
The presence of both the chlorine atom and the 2-methoxyethyl group in 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine makes it unique and contributes to its specific properties and applications.
Propiedades
Número CAS |
135783-81-2 |
|---|---|
Fórmula molecular |
C6H10ClN5O |
Peso molecular |
203.63 g/mol |
Nombre IUPAC |
6-chloro-2-N-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H3,8,9,10,11,12) |
Clave InChI |
FTIPENBJDDGWCK-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)

![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)




